![molecular formula C8H2F2O3 B3043190 4,5-Difluoroisobenzofuran-1,3-dione CAS No. 777860-08-9](/img/structure/B3043190.png)
4,5-Difluoroisobenzofuran-1,3-dione
Overview
Description
“4,5-Difluoroisobenzofuran-1,3-dione” is a chemical compound with the molecular formula C8H2F2O3 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “4,5-Difluoroisobenzofuran-1,3-dione” consists of a five-membered isobenzofuran ring with two fluorine atoms attached at the 4th and 5th positions . The exact 3D conformer and other structural details would require more specific studies or computational modeling.
Physical And Chemical Properties Analysis
“4,5-Difluoroisobenzofuran-1,3-dione” has a molecular weight of 184.1 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the current literature.
Scientific Research Applications
Synthesis of Substituted Isobenzofuran-1,3-diones
4,5-Difluoroisobenzofuran-1,3-dione can be synthesized from indane derivatives in subcritical media . This process involves the oxidation of indane derivatives to the corresponding isobenzofuran-1,3-dione with a mixture of molecular oxygen and H2O2 in subcritical water . This method is simple, economical, environmentally friendly, and can be used for the synthesis of substituted isobenzofuran-1,3-diones in only one step and without a catalyst .
Anticancer Activity
Benzofuran derivatives, including 4,5-Difluoroisobenzofuran-1,3-dione, have shown strong biological activities such as anti-tumor . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .
Synthesis of Isoindoline-1,3-diones
Isoindoline-1,3-diones molecules, which have a wide range of applications, can be synthesized using 4,5-Difluoroisobenzofuran-1,3-dione . These molecules have received considerable attention due to their use in various fields .
properties
IUPAC Name |
4,5-difluoro-2-benzofuran-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F2O3/c9-4-2-1-3-5(6(4)10)8(12)13-7(3)11/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLXVIZWJDORKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)OC2=O)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoroisobenzofuran-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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